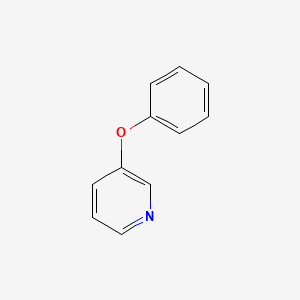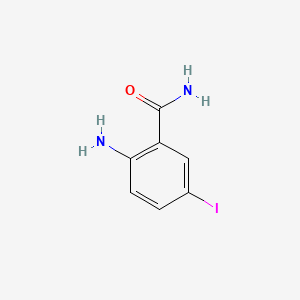
1,4-Bis(vinyldimethylsilyl)benzene
Vue d'ensemble
Description
1,4-Bis(vinyldimethylsilyl)benzene is a chemical intermediate . It is a crucial compound utilized in the biomedical industry and is commonly employed in the synthesis of various drugs targeting specific diseases .
Synthesis Analysis
The synthesis of 1,4-Bis(vinyldimethylsilyl)benzene involves a reaction that takes about 5 hours to complete. The reaction is completed by keeping at 100-110°C for 2 hours. After the reaction, the system is cooled to 5-15°C. Then, 280 mL of water is added from the constant pressure funnel. After stirring for 1 hour and standing for 1 hour, the lower brine phase is separated. The upper organic phase is taken as the crude 1,4-bis(dimethylsilyl)benzene .Molecular Structure Analysis
The molecular formula of 1,4-Bis(vinyldimethylsilyl)benzene is C14H22Si2 . The molecular weight is 246.50 .Physical And Chemical Properties Analysis
1,4-Bis(vinyldimethylsilyl)benzene is a liquid substance . It has a density of 0.9123 g/cm^3 at 20°C . Its boiling point is 95°C at 1 Torr . The refractive index at 20°C is 1.5120 .Applications De Recherche Scientifique
Polymer Synthesis and Characterization
Stereo- and Regioselective Polymer Synthesis : 1,4-Bis(vinyldimethylsilyl)benzene (A) is utilized in the ruthenium-catalyzed cross-coupling polycondensation process for the efficient synthesis of phenylene-silylene-vinylene polymers (Majchrzak et al., 2000).
Copolymerization with Oligosiloxane : This compound has been successfully copolymerized with various oligosiloxanes, including 1,9-dihydridodecamethylpentasiloxane, resulting in copolymers exhibiting thermoplastic elastomer properties and fluorescence characteristics (Gaedda & Weber, 2006).
Molecular and Electronic Properties
Adjustment of Molecular Conformations and Emission : The side chains of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzene molecules can be modified to adjust their molecular packing, which subsequently modulates their solid-state emission properties (An et al., 2010).
Synthesis of Fluorescent Polysiloxanes : The copolycondensation of derivatives of 1,4-bis(vinyldimethylsilyl)benzene with dichlorosilanes results in fluorescent polysiloxanes, which are useful in various applications due to their unique properties (Buotevin & Youssef, 1989).
Synthesis of New Compounds and Materials
Formation of Vinyl Derivatives : 1,4-bis(vinyldimethylsilyl)benzene undergoes reactions with aromatic aldehydes, leading to the formation of (1-vinylallyl)benzene type compounds. These reactions involve electrophilic substitution and group migration processes (Ding et al., 2006).
Synthesis of Cross-Conjugated Polymers : Utilizing ruthenium catalysis, 1,4-bis(vinyldimethylsilyl)benzene can be transformed into various hyperbranched materials and linear polymers with unique properties (Londergan et al., 1998).
Luminescent and Electronic Properties
Paramagnetic and Luminescent Polymers : Polymers synthesized from 1,4-bis[2-(N-vinyl)pyrrolyl]benzene demonstrate unique paramagnetic and luminescent properties, making them suitable for specialized applications (Trofimov et al., 2010).
Impact on Molecular Packing and Optical Properties : Variations in the substitution position of bis[2-(9-anthracenyl)vinyl]benzene derivatives lead to different crystal packing and optical properties, significantly influencing their photophysical behavior (Li et al., 2012).
Chemical Reactions and Synthesis
Reaction with Alkyl Halides : 1,4-Bis(vinyldimethylsilyl)benzene participates in reactions with alkyl halides, leading to the formation of vinyl compounds and other derivatives (Fleming et al., 2005).
Fluorescence Quenching Studies : The compound is involved in fluorescence quenching studies with chloromethanes, providing insights into electron-transfer mechanisms and the formation of radical cations (Petrushenko et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
ethenyl-[4-[ethenyl(dimethyl)silyl]phenyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h7-12H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNRSEGRGSDKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313370 | |
| Record name | 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(vinyldimethylsilyl)benzene | |
CAS RN |
4519-17-9 | |
| Record name | 4519-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(dimethylvinylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



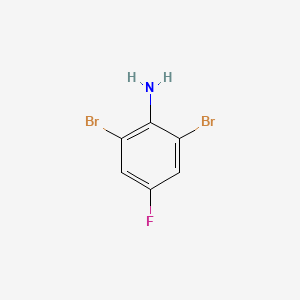
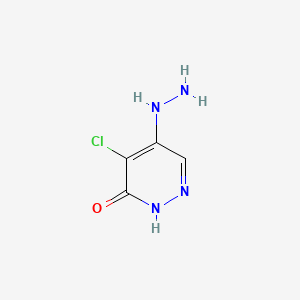
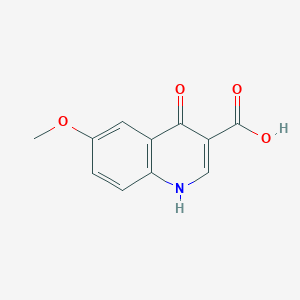
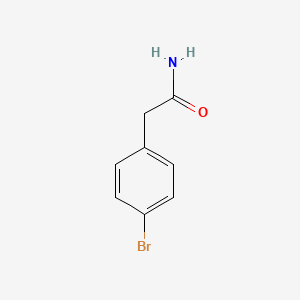
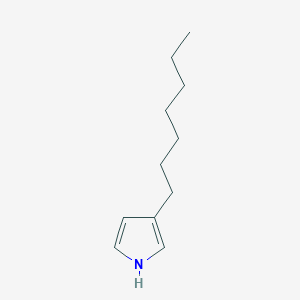
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)

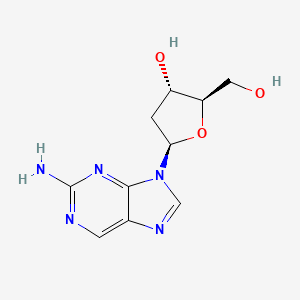
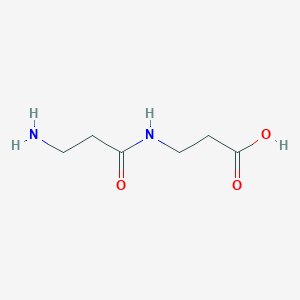
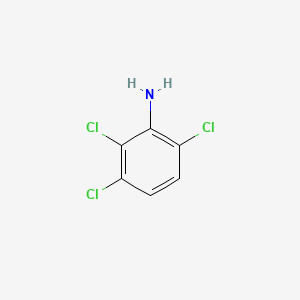
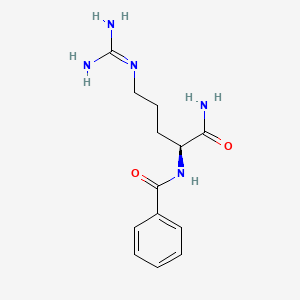
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)
